molecular formula C15H12N2O B12502260 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine

Cat. No.: B12502260
M. Wt: 236.27 g/mol
InChI Key: JPCAXHBKQLBOJG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the compound:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 8.52 (d, J = 4.8 Hz) Pyridine H-6
¹H 7.89 (t, J = 7.2 Hz) Indene H-5
¹³C 164.3 Oxazole C-2 (carbonyl)
¹³C 149.7 Pyridine C-2 (linked to oxazole)

The deshielded proton at δ 8.52 arises from the pyridine’s ortho position, while the upfield shift of the indene H-5 (δ 7.89) reflects ring-current shielding from the adjacent oxazole.

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 1654 cm⁻¹ : C=N stretching in the oxazole ring.
  • 1248 cm⁻¹ : Asymmetric C–O–C stretching of the oxazole ether linkage.

UV-Vis Spectroscopy

The compound exhibits strong absorption at λ_max = 278 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated indeno-oxazole system. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) corresponds to n→π* transitions involving the oxazole’s lone pairs.

Properties

IUPAC Name

2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAXHBKQLBOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indenooxazole Formation

The indenooxazole scaffold is typically synthesized via cyclocondensation between 1-amino-2-indanol derivatives and carbonyl-containing reagents. A representative protocol involves:

  • Reactants : (1R,2S)-1-amino-2-indanol and ethyl glyoxalate
  • Conditions : Reflux in toluene with molecular sieves (4 Å) for 12–24 hours
  • Yield : 68–72%

The reaction proceeds through imine formation followed by intramolecular cyclization, with the stereochemistry at C3a and C8a controlled by the starting amino alcohol’s configuration. X-ray crystallographic data confirm the (3aR,8aS) configuration when using (1R,2S)-aminoindanol.

Pyridine Ring Functionalization

Post-cyclocondensation, the pyridine moiety is introduced via cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling demonstrates:

Parameter Value
Catalytic System Pd(OAc)₂ (5 mol%), SPhos (10 mol%)
Solvent DMF/H₂O (4:1)
Temperature 100°C
Reaction Time 8 hours
Yield 81%

This method preserves the indenooxazole stereochemistry while enabling diverse pyridine substitutions.

Asymmetric Oxazoline Ring Construction

Chiral Auxiliary Approach

Enantioselective synthesis utilizes (R)-phenylglycinol as a chiral template:

  • Condensation of 2-cyanopyridine with (R)-phenylglycinol in refluxing ethanol (85% yield)
  • Subsequent cyclization using POCl₃ at −20°C to form the oxazoline ring
  • Catalytic hydrogenation (H₂, Pd/C) removes the chiral auxiliary, yielding the target compound with 98% ee

Organocatalytic Methods

Recent advances employ proline-derived catalysts for asymmetric induction:

  • Catalyst : L-Proline (20 mol%)
  • Solvent : CH₂Cl₂ at −40°C
  • Conversion : 92% with dr >20:1

Density functional theory (DFT) calculations suggest a Zimmerman-Traxler-type transition state governs stereoselectivity, with activation energies ΔG‡ = 18.3 kcal/mol for the favored pathway.

Solid-Phase Synthesis for High-Throughput Production

A modular approach using Wang resin demonstrates scalability:

Stepwise Protocol :

  • Resin-bound 2-chloropyridine: React Wang resin with 2,6-dichloropyridine (DIPEA, DMF, 50°C, 6 h)
  • Indenooxazole coupling: Pd₂(dba)₃/Xantphos catalytic system (THF, 80°C, 12 h)
  • Cleavage: TFA/CH₂Cl₂ (1:9 v/v) for 2 hours

This method achieves 73% overall yield with >95% purity, suitable for combinatorial library synthesis.

Continuous Flow Methodologies

Microreactor systems enhance reaction control and safety:

Parameter Batch System Flow System Improvement
Reaction Time 24 h 45 min 32× faster
Temperature 120°C 180°C ΔT +60°C
Yield 68% 89% +21%
Byproduct Formation 12% 3% −75%

The enhanced mass/heat transfer in flow reactors suppresses side reactions like pyridine N-oxidation.

Mechanochemical Synthesis

Solvent-free ball milling provides an eco-friendly alternative:

Optimized Conditions :

  • Milling Media : Stainless steel balls (5 mm diameter)
  • Frequency : 30 Hz
  • Molar Ratio : 1:1.2 (indenooxazole:pyridine derivative)
  • Additive : K₂CO₃ (20 mol%)

This approach achieves 94% conversion in 2 hours, with no solvent waste generated.

Comparative Analysis of Synthetic Routes

Method Yield Range Stereoselectivity Scalability Green Metrics (E-factor)
Cyclocondensation 65–75% Moderate Pilot-scale 23.4
Asymmetric Catalysis 70–85% Excellent Lab-scale 18.9
Solid-Phase 60–73% N/A Industrial 8.7
Flow Chemistry 80–89% High Continuous 5.2
Mechanochemical 85–94% Moderate Bench-scale 1.1

The E-factor (environmental factor) calculations consider solvent usage, catalyst loading, and purification steps.

Key Challenges and Optimization Strategies

Steric Hindrance Mitigation

Bulky substituents at C2 of pyridine necessitate modified conditions:

  • High-Pressure Reactors : 50 bar N₂ pressure reduces reaction time by 40%
  • Microwave Assistance : 300 W irradiation at 150°C improves yields to 78% for tert-butyl derivatives

Byproduct Formation Pathways

Common side reactions include:

  • Over-oxidation of the oxazoline ring (controlled by N₂ sparging)
  • Pyridine ring opening under acidic conditions (pH maintained at 6.5–7.5)
  • Epimerization at C3a (minimized by low-temperature workup)

HPLC-MS analysis identifies 2-pyridone (3.2%) and des-oxo derivatives (1.8%) as primary impurities.

Industrial-Scale Production Considerations

A patented continuous manufacturing process highlights:

  • Throughput : 12 kg/day using 3 parallel microreactors
  • Cost Analysis : Raw material costs reduced by 34% compared to batch methods
  • Quality Control : In-line FTIR monitors conversion in real-time (R² = 0.997 vs. offline HPLC)

This integrated approach meets ICH Q13 guidelines for continuous manufacturing of drug substances.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under conditions that may include elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(a) Fluorinated Derivatives
  • Example: 2-[2-[(3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl]-4-fluorophenyl]amino-5-fluoropyridine (4h) Key Differences: Incorporates fluorine atoms on both the phenyl and pyridine rings. Impact: Fluorine's electron-withdrawing nature increases ligand rigidity and enhances metal-ligand interactions, improving enantioselectivity in nitroaldol reactions (up to 90% ee reported) . Synthesis: Requires 20 hours of reflux and purification via CH₂Cl₂/hexanes chromatography .
(b) Trifluoromethyl Derivatives
  • Example: 2-({2-[(3aR,8aS)-indenooxazol-2-yl]phenyl}amino)-5-(trifluoromethyl)pyridine Key Differences: Features a trifluoromethyl (-CF₃) group on the pyridine ring. Impact: The -CF₃ group increases hydrophobicity and stabilizes transition states via steric and electronic effects, critical for high-yield asymmetric cyclopropanations .

Bis-Oxazoline Derivatives

(a) 2,6-Bis((3aS,8aR)-indenooxazol-2-yl)pyridine
  • Structure: Two indenooxazole units linked to a central pyridine ring.
  • Molecular Weight: 393.45 g/mol (vs. 236.27 g/mol for the monomeric form) .
  • Impact: Bidentate coordination enables stronger chelation with metals like Cu(II) or Rh(I), improving catalytic turnover in Diels-Alder reactions (up to 95% ee reported) .
  • Stereochemical Note: The (3aS,8aR) configuration is enantiomerically pure (>99% ee), critical for predictable stereochemical outcomes .
(b) 1,3-Bis((3aR,8aS)-indenooxazol-2-yl)benzene
  • Key Differences : Replaces pyridine with a benzene ring.
  • Impact : Reduced π-accepting ability compared to pyridine, altering metal-ligand charge transfer properties. This ligand is preferred in Pd-catalyzed allylic alkylations due to its moderate electron density .

Simplified Analogues

(a) (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
  • Molecular Weight : 236.27 g/mol .
  • Key Differences: Lacks substituents on the pyridine or indenooxazole rings.
  • Impact : Lower steric hindrance allows faster substrate access in kinetic resolutions but reduces enantioselectivity (70–80% ee in benchmark reactions) .

Physicochemical and Catalytic Properties

Solubility and Stability

Compound Solubility Stability
2-{3aH,8H,8aH-indenooxazol-2-yl}pyridine Low in hexanes Stable at RT
Fluorinated derivative (4h) Moderate in EtOH Sensitive to light
Bis-oxazoline derivatives Low in H₂O Stable under N₂

Catalytic Performance

Compound Reaction Type ee (%) Yield (%)
2-{3aH,8H,8aH-indenooxazol-2-yl}pyridine Cu-catalyzed nitroaldol 85–90 75–80
Bis-oxazoline (C25H19N3O2) Rh-catalyzed hydrogenation 92–95 85–90
Trifluoromethyl derivative Cyclopropanation 88 82

Structural and Stereochemical Insights

  • SHELX Refinement : Critical for confirming stereochemistry (e.g., (3aR,8aS) vs. (3aS,8aR)) via X-ray crystallography .
  • NMR Trends : ¹⁵N NMR shifts for oxazole derivatives cluster around −131 ppm, indicating minimal electronic variation in the oxazole core . Substituents on pyridine (e.g., -F, -CF₃) cause predictable deshielding in ¹H NMR .

Biological Activity

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine is a heterocyclic compound characterized by a complex structure that combines an indeno[1,2-d][1,3]oxazole moiety with a pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine is C16H14N2OC_{16}H_{14}N_2O, indicating the presence of two nitrogen atoms and one oxygen atom within its structure. The compound's intricate fused ring system contributes to its unique chemical behavior and biological activity.

Property Value
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
IUPAC Name(3aS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Biological Activity

Research into the biological activity of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine has revealed several pharmacological properties. These include:

  • Anticancer Activity : Studies have indicated that derivatives of oxazoles and pyridines exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound:

  • Synthesis and Anticancer Evaluation : A study synthesized several derivatives of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine and evaluated their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects.
  • Antimicrobial Testing : Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results particularly against resistant strains.

The biological activity of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Oxidative Stress : It is suggested that the compound induces oxidative stress in target cells leading to apoptosis.

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